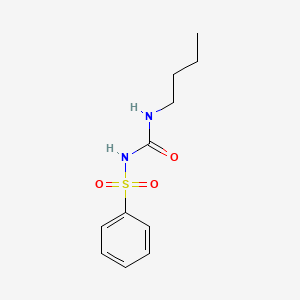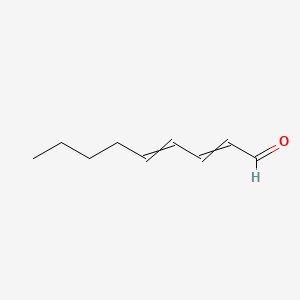
6-Fluoroserotonin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoroserotonin is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This compound features a fluorine atom at the 6th position of the indole ring and an aminoethyl group at the 3rd position, which can significantly influence its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroserotonin typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoroindole.
Functional Group Introduction: The aminoethyl group is introduced at the 3rd position of the indole ring through a nucleophilic substitution reaction.
Hydroxylation: The hydroxyl group is introduced at the 5th position of the indole ring using a suitable oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoroserotonin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Aminoethyl)-6-fluoro-1H-indole-5-one.
Reduction: Formation of 3-(2-Aminoethyl)-1H-indol-5-ol.
Substitution: Formation of various substituted indole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Fluoroserotonin has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmission due to its structural similarity to serotonin.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Fluoroserotonin involves its interaction with specific molecular targets in the body. It can bind to serotonin receptors, influencing neurotransmission and potentially modulating mood and behavior. The fluorine atom at the 6th position may enhance its binding affinity and selectivity for certain receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Serotonin (5-Hydroxytryptamine): Shares a similar indole structure but lacks the fluorine atom.
Tryptamine: Similar structure but without the hydroxyl and fluorine groups.
Melatonin (5-Methoxy-N-acetyltryptamine): Contains a methoxy group instead of a hydroxyl group and an acetyl group on the aminoethyl chain.
Uniqueness
6-Fluoroserotonin is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other indole derivatives. This fluorine atom can enhance its stability, binding affinity, and selectivity for specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
62105-96-8 |
|---|---|
Molekularformel |
C10H11FN2O |
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
3-(2-aminoethyl)-6-fluoro-1H-indol-5-ol |
InChI |
InChI=1S/C10H11FN2O/c11-8-4-9-7(3-10(8)14)6(1-2-12)5-13-9/h3-5,13-14H,1-2,12H2 |
InChI-Schlüssel |
IRQXJTNGYYCJOH-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1O)F)NC=C2CCN |
Kanonische SMILES |
C1=C2C(=CC(=C1O)F)NC=C2CCN |
Synonyme |
6-flouoro-5-hydroxytryptamine 6-fluoroserotonin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1205326.png)
